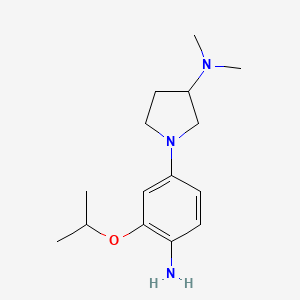
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine is a synthetic organic compound. Compounds of this nature often have applications in medicinal chemistry, particularly in the development of pharmaceuticals. The structure of this compound suggests it may interact with biological systems in a specific manner, potentially making it useful for therapeutic purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the amino group, and the attachment of the propan-2-yloxyphenyl moiety. Typical reaction conditions might include:
Formation of the pyrrolidine ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino group: This might involve a nucleophilic substitution reaction.
Attachment of the propan-2-yloxyphenyl moiety: This could be done through an etherification reaction.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine may undergo various chemical reactions, including:
Oxidation: This could involve the conversion of the amino group to a nitro group or other oxidized forms.
Reduction: This might involve the reduction of any nitro groups back to amino groups.
Substitution: This could involve the replacement of functional groups with other groups, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents might include potassium permanganate or hydrogen peroxide.
Reduction: Common reagents might include lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Common reagents might include alkyl halides or halogenating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction might yield fully saturated amines.
Applications De Recherche Scientifique
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological systems.
Medicine: As a potential therapeutic agent.
Industry: As an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine would depend on its specific interactions with biological targets. This might involve binding to receptors, enzymes, or other proteins, leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-2-amine
- 1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-4-amine
Uniqueness
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine may have unique properties compared to similar compounds, such as different binding affinities, metabolic stability, or biological activity. These differences could make it more suitable for specific applications.
Propriétés
Formule moléculaire |
C15H25N3O |
|---|---|
Poids moléculaire |
263.38 g/mol |
Nom IUPAC |
1-(4-amino-3-propan-2-yloxyphenyl)-N,N-dimethylpyrrolidin-3-amine |
InChI |
InChI=1S/C15H25N3O/c1-11(2)19-15-9-12(5-6-14(15)16)18-8-7-13(10-18)17(3)4/h5-6,9,11,13H,7-8,10,16H2,1-4H3 |
Clé InChI |
GXJUTZXVOUKJMC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=CC(=C1)N2CCC(C2)N(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


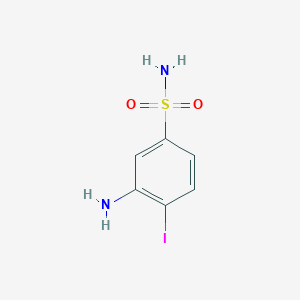


![2-[2-(Dimethylamino)ethyl]-1,3-dihydroisoindol-5-amine](/img/structure/B13877737.png)
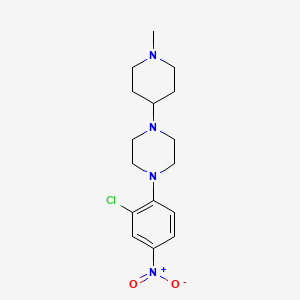
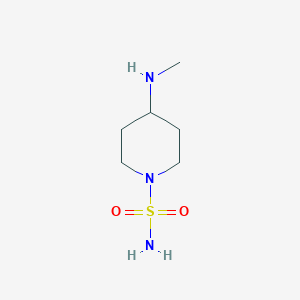
![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)
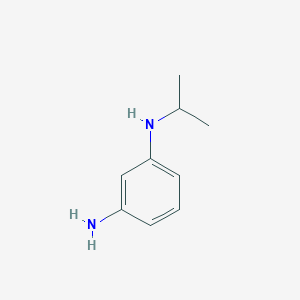


![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)
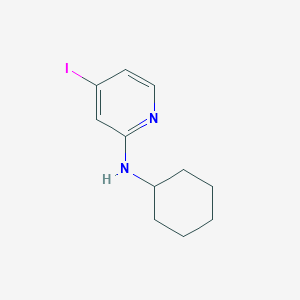

![N-(3,4-dimethoxyphenyl)-6-(1H-indazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13877788.png)
